![molecular formula C15H13ClN2O2S B1520805 4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride CAS No. 1240528-16-8](/img/structure/B1520805.png)

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride

Overview

Description

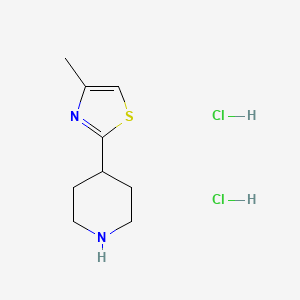

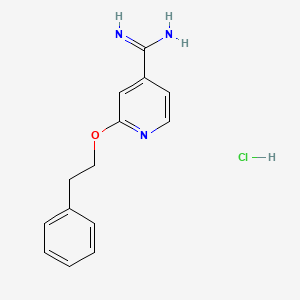

“4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C15H13ClN2O2S and a molecular weight of 320.79 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring attached to a benzoic acid group via a sulfanyl linkage . The InChI code for this compound is 1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Environmental Contaminant Analysis

- Parabens in Aquatic Environments : Research into parabens, which share a benzoic acid component, examines their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of various chemicals, including those structurally related to the compound , on water quality and aquatic life (Haman et al., 2015).

Antioxidant Capacity Assessment

- Antioxidant Capacity Assays : The evaluation of compounds for antioxidant capacity, which might include derivatives of benzothiazole or benzoic acid, utilizes methods like ABTS/PP decolorization assays. Such studies help in identifying potential therapeutic applications of new compounds based on their ability to mitigate oxidative stress (Ilyasov et al., 2020).

Medical and Pharmacological Research

- Carbonic Anhydrase Inhibitors : Benzothiadiazines, which contain structural elements related to benzodiazoles, have been studied for their inhibitory action on carbonic anhydrases, highlighting the potential for drugs targeting various pathologies, including obesity, cancer, epilepsy, and hypertension (Carta & Supuran, 2013).

Industrial and Chemical Processes

- Corrosion Inhibition : Studies on organic corrosion inhibitors, particularly those containing heteroatoms like sulfur, nitrogen, and oxygen, highlight their application in protecting metals and alloys in acidic environments. This research could be relevant for compounds structurally related to the query, as they may serve as corrosion inhibitors (Goyal et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-(1H-benzimidazol-2-ylmethylsulfanyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S.ClH/c18-15(19)10-5-7-11(8-6-10)20-9-14-16-12-3-1-2-4-13(12)17-14;/h1-8H,9H2,(H,16,17)(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIKLQRSSWHQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSC3=CC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

amine](/img/structure/B1520738.png)